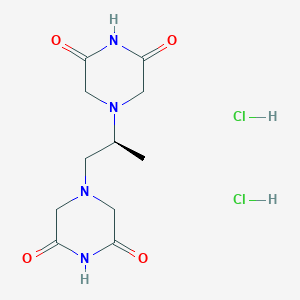

Dexrazoxane (Hydrochloride)

Übersicht

Beschreibung

Es ist ein Derivat der Ethylendiamintetraessigsäure (EDTA) und wirkt durch Chelatisierung von Eisen, wodurch die Bildung schädlicher Superoxidradikale reduziert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ADR-529 (Hydrochlorid) umfasst mehrere wichtige Schritte:

Auftrennung von racemischem 1,2-Diaminopropan: Das chirale Diamin wird durch Auftrennung von racemischem 1,2-Diaminopropan mit D-Weinsäure erhalten.

Kondensation mit Formaldehyd und Natriumcyanid: Das Diamin wird dann mit Formaldehyd und Natriumcyanid kondensiert, um ein Tetranitril zu bilden.

Saure Hydrolyse: Das Tetranitril unterliegt einer sauren Hydrolyse, um ein Tetraamid zu bilden.

Cyclisierung: Das Tetraamid wird durch Erhitzen in Phenol cyclisiert, um die Bis-Piperazindion-Struktur von ADR-529 zu liefern.

Industrielle Produktionsmethoden

Die industrielle Produktion von ADR-529 (Hydrochlorid) folgt in der Regel dem gleichen Syntheseweg, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Wissenschaftliche Forschungsanwendungen

ADR-529 (Hydrochlorid) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Medizin: ADR-529 (Hydrochlorid) wird klinisch verwendet, um das Herz vor den toxischen Wirkungen der Anthracyclin-Chemotherapie zu schützen.

Wirkmechanismus

Der Mechanismus, durch den ADR-529 (Hydrochlorid) seine kardioprotektiven Wirkungen ausübt, umfasst mehrere wichtige Schritte:

Eisenchelatisierung: ADR-529 (Hydrochlorid) chelatiert Eisenionen, wodurch die Anzahl der mit Anthracyclinen komplexierten Metallionen reduziert wird.

Reduktion von Superoxidradikalen: Durch die Chelatisierung von Eisen verringert die Verbindung die Bildung von Superoxidradikalen, die für Herzmuskelzellen schädlich sind.

Hemmung der Topoisomerase II: ADR-529 (Hydrochlorid) hemmt auch das Enzym Topoisomerase II, das an der DNA-Replikation und -Reparatur beteiligt ist.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ADR-529 (hydrochloride) involves several key steps:

Resolution of Racemic 1,2-Diaminopropane: The chiral diamine is obtained by resolving racemic 1,2-diaminopropane with D-tartaric acid.

Condensation with Formaldehyde and Sodium Cyanide: The diamine is then condensed with formaldehyde and sodium cyanide to produce a tetranitrile.

Acidic Hydrolysis: The tetranitrile undergoes acidic hydrolysis to form a tetraamide.

Cyclization: The tetraamide is cyclized upon heating in phenol to furnish the bis-piperazinedione structure of ADR-529.

Industrial Production Methods

Industrial production of ADR-529 (hydrochloride) typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ADR-529 (Hydrochlorid) durchläuft verschiedene Arten von chemischen Reaktionen:

Chelatisierung: Es chelatiert Eisenionen, was für seine kardioprotektiven Wirkungen entscheidend ist.

Hydrolyse: Die Verbindung kann im Körper zu ihrer aktiven Form hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Chelatisierung: Die Chelatisierungsreaktion beinhaltet die Bindung von Eisenionen, die unter physiologischen Bedingungen stattfinden kann.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die Hydrolyse von ADR-529 (Hydrochlorid) gebildet wird, ist seine aktive Form, die an Eisenionen bindet und die Bildung schädlicher Radikale verhindert .

Wirkmechanismus

The mechanism by which ADR-529 (hydrochloride) exerts its cardioprotective effects involves several key steps:

Iron Chelation: ADR-529 (hydrochloride) chelates iron ions, reducing the number of metal ions complexed with anthracyclines.

Reduction of Superoxide Radicals: By chelating iron, the compound decreases the formation of superoxide radicals, which are harmful to cardiac cells.

Inhibition of Topoisomerase II: ADR-529 (hydrochloride) also inhibits the enzyme topoisomerase II, which is involved in DNA replication and repair.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zinecard: Ein Markenname für Dexrazoxanhydrochlorid.

Cardioxane: Ein weiterer Markenname für die gleiche Verbindung.

Einzigartigkeit

ADR-529 (Hydrochlorid) ist einzigartig in seiner Doppelfunktion als sowohl Chelatisierungsmittel als auch als Topoisomerase-II-Hemmer . Diese Doppelfunktion macht es besonders effektiv bei der Reduzierung der kardiotoxischen Wirkungen der Anthracyclin-Chemotherapie und schützt gleichzeitig die DNA vor Schäden .

Eigenschaften

IUPAC Name |

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.2ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJFHOXVLTVWCQ-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

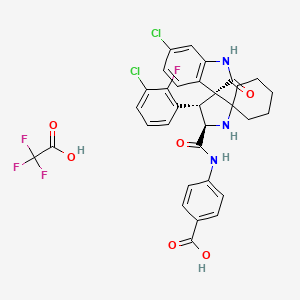

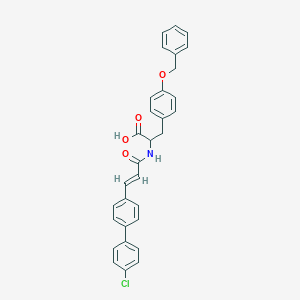

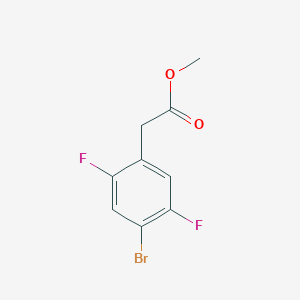

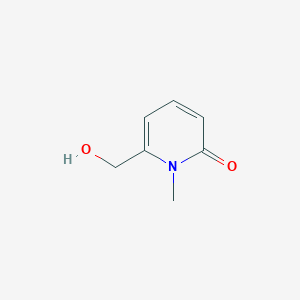

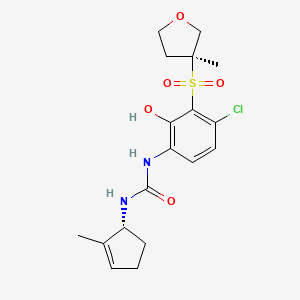

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8144760.png)

![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)

![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid](/img/structure/B8144809.png)

![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)